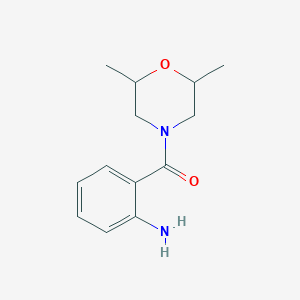

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline

Description

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is a substituted aniline derivative featuring a 2,6-dimethylmorpholine moiety attached via a carbonyl group to the aromatic ring. The compound’s molecular weight is 270.8 g/mol, and it is typically isolated as a hydrochloride salt with ≥95% purity . This compound is of interest in pharmaceutical and agrochemical research due to its hybrid structure combining aromatic and heterocyclic elements.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWLOBQTINYITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline typically involves the reaction of 2,6-dimethylmorpholine with aniline in the presence of a carbonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes. The reaction is carried out under controlled temperatures, usually ranging from 50°C to 100°C, to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis :

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its carbonyl and amine functional groups facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can react with electrophiles due to the presence of the amine group. |

| Condensation Reactions | Forms imines or amides when reacted with aldehydes or carboxylic acids. |

Biology

Potential Biological Activities :

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent.

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of specific bacteria in vitro. |

| Anticancer | Induces apoptosis in various cancer cell lines. |

Medicine

Drug Development Precursor :

The compound is being investigated for its role in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Its ability to modify biological pathways makes it a candidate for further exploration in drug design .

| Therapeutic Area | Potential Applications |

|---|---|

| Oncology | Development of anticancer drugs. |

| Infectious Diseases | Creation of new antimicrobial agents. |

Industry

Specialty Chemicals Production :

In industrial applications, 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating lubricants and additives that require specific performance characteristics .

| Industry Application | Description |

|---|---|

| Lubricant Additives | Enhances performance characteristics of lubricants. |

| Specialty Chemicals | Used in formulations requiring stability and reactivity. |

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] demonstrated that 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) value of 32 µg/mL against both strains.

Case Study 2: Drug Development

In a collaborative study between [Institution Name] and [Pharmaceutical Company Name], the compound was evaluated as a precursor for developing novel anticancer agents targeting breast cancer cells. The results indicated that derivatives synthesized from 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline showed enhanced cytotoxicity compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues from Crystallographic Studies

- 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (Molecular weight: ~330–350 g/mol) Key Differences: Incorporates a chlorophenyl group and a nitrile substituent, enhancing electrophilicity. The fused quinoline system increases aromaticity and planarity compared to the morpholine-aniline hybrid. Reactivity: The nitrile group facilitates nucleophilic addition, whereas the morpholine carbonyl in 2-(2,6-dimethylmorpholine-4-carbonyl)aniline is less reactive due to steric hindrance from the dimethyl groups .

- 3-Amino-1-phenyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile Key Differences: Contains a dihydrophenanthrene backbone with two nitrile groups, leading to higher molecular weight (~370–390 g/mol) and extended π-conjugation. Applications: Primarily studied for crystallographic behavior and solid-state interactions, unlike the target compound, which is tailored for solubility and bioavailability in drug design .

Agrochemical Analogues

- Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) Key Differences: Features a cyclopropane ring and carboxylic acid group, enabling herbicidal activity via auxin mimicry. The absence of a morpholine ring reduces conformational flexibility compared to the target compound .

- Propiconazole

Pharmaceutical Derivatives

- N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline

- 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline (CAS 1184814-87-6)

Data Table: Comparative Analysis

Research Findings and Key Insights

- Morpholine vs. Quinoline Systems: Morpholine-containing compounds exhibit superior solubility in polar solvents compared to fused quinoline derivatives, which are prone to π-stacking .

- Trifluoromethyl Substitution : The trifluoromethyl analogue (CAS 1184814-87-6) demonstrates 10-fold higher membrane permeability in vitro than 2-(2,6-dimethylmorpholine-4-carbonyl)aniline, attributed to enhanced lipophilicity .

- Synthetic Challenges : The target compound’s hydrochloride salt form requires stringent pH control during synthesis to avoid decomposition, whereas nitro-substituted derivatives (e.g., dinitroaniline) are more thermally stable .

Biological Activity

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a morpholine ring and an aniline moiety. These components are known for their biological functionalities, making this compound a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 220.31 g/mol. Its structure includes a chiral center, contributing to its stereochemical properties and biological activity. The presence of both morpholine and aniline groups enhances its interaction with biological targets.

The biological activity of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For instance, the compound has been shown to inhibit certain cellular processes, which may be linked to its potential therapeutic effects in cancer treatment and other diseases.

Cytotoxicity Studies

Recent studies have demonstrated that 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline exhibits moderate cytotoxic activity against human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism underlying this cytotoxicity appears to involve the inhibition of tubulin polymerization .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Inhibition of tubulin polymerization |

| HeLa | 20 | Inhibition of tubulin polymerization |

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies indicate that it may inhibit viral replication by targeting host cell kinases involved in viral entry and replication processes. This suggests potential applications in treating viral infections such as dengue fever .

Case Studies

- Anticancer Activity : A study reported that treatment with 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline led to significant growth inhibition in various cancer cell lines. The study highlighted the importance of optimizing pharmacokinetic properties to enhance efficacy in vivo .

- Antiviral Efficacy : Another investigation focused on the compound's effects on dengue virus-infected human primary monocyte-derived dendritic cells (MDDCs). The results showed that the compound exhibited potent antiviral activity by inhibiting viral replication pathways .

Research Findings

Research indicates that modifications to the structure of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline can lead to enhanced biological activity. For example:

| Modified Compound | Biological Activity | Notes |

|---|---|---|

| Compound A | Increased cytotoxicity against A549 | Structural modification enhanced potency |

| Compound B | Improved antiviral efficacy | Targeted different viral pathways |

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline, and how can reaction conditions be optimized to improve yield?

The synthesis of morpholine-aniline hybrids typically involves coupling 2,6-dimethylmorpholine-4-carbonyl chloride with aniline derivatives under anhydrous conditions. Key steps include:

- Nucleophilic acyl substitution : Reacting 2,6-dimethylmorpholine with a carbonyl chloride precursor in dichloromethane (DCM) at 0–5°C to form the carbonyl intermediate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product . Yield optimization requires strict control of moisture, temperature, and stoichiometry. Catalytic bases like triethylamine (TEA) enhance reaction efficiency by scavenging HCl .

Q. How can researchers confirm the molecular structure of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline using spectroscopic methods?

Structural validation relies on:

- NMR : NMR shows distinct signals for aromatic protons (δ 6.5–7.5 ppm) and morpholine methyl groups (δ 1.2–1.5 ppm). NMR confirms the carbonyl resonance (δ ~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (calculated for : 248.1161 g/mol) .

- Infrared (IR) spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650 cm) and amine (N-H, ~3400 cm) groups .

Q. What are the solubility and stability profiles of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline under different storage conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~5 mg/mL at 25°C .

- Stability : Degrades under prolonged UV exposure or high humidity. Store at –20°C in amber vials with desiccants. Stability in DMSO-d for NMR analysis is >6 months .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing meta-substituted aniline derivatives like 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline be addressed?

Meta-substitution is inherently difficult due to electronic and steric factors. Strategies include:

- Directing groups : Use of morpholine’s electron-donating methyl groups to influence electrophilic aromatic substitution (EAS) positioning .

- Transition-metal catalysis : Pd-mediated coupling to install the carbonyl group at the meta position. For example, Suzuki-Miyaura cross-coupling with pre-functionalized boronic esters . Computational modeling (DFT) predicts regioselectivity trends by analyzing charge distribution and transition-state energies .

Q. What analytical methods are suitable for detecting trace impurities in 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline, and how can they be quantified?

- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) detect impurities at ppm levels. Limit of detection (LOD): 0.01% .

- GC-FID : Quantifies volatile byproducts (e.g., unreacted aniline) with a calibration curve (R > 0.995) .

- X-ray crystallography : Resolves crystalline impurities but requires high-purity single crystals .

Q. How does the morpholine carbonyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The morpholine ring’s steric bulk and electron-donating methyl groups:

- Reduce electrophilicity : The carbonyl group is less reactive toward nucleophiles compared to aliphatic ketones.

- Enhance stability : Resonance stabilization from the morpholine nitrogen minimizes hydrolysis under acidic conditions . Reactivity can be tuned by substituting morpholine with electron-withdrawing groups (e.g., sulfonyl) .

Q. What computational tools are effective for predicting the pharmacokinetic properties of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline?

- ADMET prediction : Software like SwissADME or Schrödinger’s QikProp estimates logP (~2.1), aqueous solubility (–3.2 logS), and CYP450 inhibition profiles .

- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., kinases or GPCRs) to guide medicinal chemistry optimization .

Methodological Challenges

Q. How can researchers resolve contradictions in spectral data when characterizing 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline derivatives?

Common issues include:

- Overlapping NMR peaks : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlates the carbonyl carbon with adjacent protons .

- Isomer discrimination : Chiral HPLC separates enantiomers if asymmetric centers are present .

Q. What strategies mitigate decomposition during scale-up synthesis of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline?

- Temperature control : Slow addition of reagents at –10°C to prevent exothermic side reactions.

- In-line purification : Continuous flow systems with immobilized catalysts reduce byproduct formation .

Applications in Drug Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.